Fosfomycin

Descripción general

Descripción

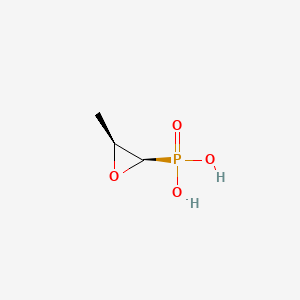

La fosfomicina es un antibiótico de amplio espectro utilizado principalmente para tratar infecciones del tracto urinario no complicadas. Fue descubierta en 1969 por científicos de la empresa española Penicillin and Antibiotics Company y es producida por la bacteria Streptomyces fradiae. La fosfomicina es única debido a su estructura, que incluye un grupo fosfónico y un anillo epóxido. Está disponible en diversas formas, incluyendo sal disódica para administración intravenosa y sal de calcio o trometamol para administración oral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fosfomicina se puede sintetizar químicamente o producir por fermentación utilizando Streptomyces fradiae. La ruta sintética implica la reacción de epiclorhidrina con ácido fosforoso, seguida de hidrólisis para producir fosfomicina .

Métodos de producción industrial:

Fosfomicina trometamol: La preparación implica hacer reaccionar ácido p-toluensulfónico monohidratado con trometamol en una solución alcohólica anhidra, seguida de reacción con sal de fosfomicina feniletilamina monohidratada.

Fosfomicina sódica: Este método incluye la adición de hidróxido de sodio a levo-fosfomicina dextro-feniletilamina, seguida de extracción y filtración para obtener la sal sódica.

Fosfomicina cálcica: Esto implica hacer reaccionar hidróxido de calcio con sales de fosfomicina feniletilamina en agua, seguida de filtración y secado.

Análisis De Reacciones Químicas

Tipos de reacciones: La fosfomicina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La fosfomicina se puede oxidar para formar diferentes derivados.

Reducción: Se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: La fosfomicina puede sufrir reacciones de sustitución, particularmente involucrando su anillo epóxido.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los tioles y las aminas se usan comúnmente para reacciones de sustitución.

Productos principales:

Productos de oxidación: Diversos derivados oxidados de la fosfomicina.

Productos de reducción: Formas reducidas de la fosfomicina.

Productos de sustitución: Productos formados por la apertura del anillo epóxido y la sustitución con diferentes grupos.

Aplicaciones Científicas De Investigación

La fosfomicina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química del epóxido y del ácido fosfónico.

Biología: Se investiga por sus efectos en la síntesis de la pared celular bacteriana.

Industria: Se utiliza en la industria farmacéutica para la producción de antibióticos

Mecanismo De Acción

La fosfomicina ejerce sus efectos bactericidas inhibiendo la enzima UDP-N-acetilglucosamina enolpiruvil transferasa (MurA). Esta enzima cataliza el primer paso en la síntesis de peptidoglicano, un componente esencial de la pared celular bacteriana. Al unirse covalentemente a un residuo de cisteína en el sitio activo de MurA, la fosfomicina evita la formación de ácido N-acetilmurámico, inhibiendo así la síntesis de la pared celular y provocando la muerte celular bacteriana .

Comparación Con Compuestos Similares

La fosfomicina es única entre los antibióticos debido a su estructura de ácido fosfónico y su anillo epóxido. Compuestos similares incluyen:

Ciprofloxacina: Un antibiótico quinolónico usado para tratar diversas infecciones pero con un mecanismo de acción diferente.

Cefalexina: Un antibiótico cefalosporínico usado para tratar infecciones bacterianas grampositivas

Unicidad: El mecanismo de acción único de la fosfomicina y su actividad de amplio espectro la hacen particularmente valiosa en el tratamiento de infecciones causadas por bacterias multirresistentes. A diferencia de otros antibióticos, la fosfomicina no se une a las proteínas plasmáticas y se excreta sin cambios por los riñones, lo que permite una penetración tisular extensa .

Actividad Biológica

Fosfomycin is a broad-spectrum antibiotic known for its unique mechanism of action and effectiveness against a variety of bacterial pathogens, including multidrug-resistant strains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical settings, and implications for treating infections.

This compound acts primarily by inhibiting the enzyme MurA, which is crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls. This inhibition occurs at an early stage of cell wall biosynthesis, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. The compound is unique in that it does not share cross-resistance with other antibiotic classes, making it a valuable option in treating resistant infections .

Key Mechanisms:

- Inhibition of Peptidoglycan Synthesis : this compound binds to MurA, preventing the formation of UDP-N-acetylglucosamine, a precursor for peptidoglycan synthesis.

- Biofilm Disruption : Studies indicate that this compound can reduce or eradicate biofilms formed by clinically significant bacteria, enhancing its effectiveness in treating chronic infections .

- Immunomodulatory Effects : this compound has been shown to modulate immune responses by suppressing pro-inflammatory cytokines while promoting anti-inflammatory cytokines .

Efficacy Against Bacterial Pathogens

This compound demonstrates significant antibacterial activity against a wide range of pathogens. Its effectiveness has been highlighted in various studies focusing on both in vitro and clinical outcomes.

In Vitro Activity

- Gram-positive Bacteria : Active against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci (including vancomycin-resistant strains).

- Gram-negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and other multidrug-resistant organisms .

Clinical Studies and Findings

This compound has been evaluated in numerous clinical trials, particularly for urinary tract infections (UTIs) and other serious infections caused by resistant bacteria.

Case Study Analysis

-

Multidrug-Resistant UTIs :

- A randomized trial involving 143 adults with bacteremic UTIs showed that this compound achieved clinical and microbiological cure in 68.6% of patients compared to 78.1% in the comparator group (piperacillin-tazobactam) .

- Adverse events led to higher discontinuation rates in the this compound group (8.5% vs. 0%) suggesting careful patient selection is necessary .

- Combination Therapy :

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : The oral formulation (this compound tromethamine) has high bioavailability and achieves peak urinary concentrations significantly higher than required for antibacterial activity.

- Half-Life : It has a long half-life, allowing for effective single-dose treatments for uncomplicated UTIs .

Safety Profile

This compound is generally well-tolerated with a low incidence of serious adverse effects. Common side effects include gastrointestinal disturbances but are typically mild compared to other antibiotics . Its safety profile makes it suitable for use in specific populations such as pregnant women and the elderly without significant dosage adjustments .

Propiedades

IUPAC Name |

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048480 | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e+01 g/L | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23155-02-4 | |

| Record name | Fosfomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Fosfomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosfomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fosfomycin exert its bactericidal effect?

A: this compound acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It irreversibly binds to the active site of UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) []. This enzyme is crucial for the first committed step in peptidoglycan biosynthesis.

Q2: Which bacterial species are intrinsically resistant to this compound?

A: While this compound exhibits broad-spectrum activity, some species like Pseudomonas aeruginosa exhibit intrinsic resistance. This is often attributed to reduced uptake and active efflux mechanisms [, ].

Q3: What are the common mechanisms of resistance to this compound in bacteria?

A3: Several mechanisms contribute to this compound resistance:

- Reduced uptake: Mutations in transporter proteins like GlpT and UhpT, responsible for this compound entry, can decrease its intracellular concentration, leading to resistance [, , , , , ].

- Enzymatic inactivation: Several enzymes can inactivate this compound. FosA, FosB, and FosX modify the antibiotic by adding glutathione, L-cysteine, or H2O to its epoxide ring, respectively [, , ]. FomA and FomB can inactivate this compound via phosphorylation [].

- Target modification: Mutations in the target enzyme MurA can also confer resistance [, ].

Q4: How significant is the role of the fosA gene in this compound resistance?

A: The presence of the fosA gene, particularly plasmid-borne fosA3, significantly contributes to this compound resistance, especially in Klebsiella pneumoniae [, , ]. Chromosomal fosA can also contribute to intrinsic resistance in various species [, ].

Q5: Can this compound resistance emerge during treatment?

A: Yes, while in vitro mutation rates are generally low, clinical use, especially in combination therapies, has shown the potential for resistance development. For instance, one study observed this compound resistance emergence in Klebsiella pneumoniae after 1 week of treatment []. Another study observed this compound-resistance in 1.8% of Campylobacter isolates, which were also multi-drug resistant [].

Q6: Does the presence of this compound resistance mechanisms impact other antibiotic susceptibilities?

A: Yes, research suggests potential crosstalk between this compound resistance and tolerance to other antibiotics. For example, P. aeruginosa strains with glpT mutations or fosA overexpression exhibited reduced persistence to ofloxacin, indicating a potential link between these resistance mechanisms []. Furthermore, multidrug-resistant strains, especially those harboring extended-spectrum β-lactamases (ESBLs), often exhibit increased this compound resistance, suggesting co-selection of resistance determinants [, ].

Q7: What is the rationale for combining this compound with other antibiotics?

A: this compound demonstrates synergistic activity when combined with antibiotics possessing different mechanisms of action []. This synergy allows for reduced dosages, potentially minimizing toxicity and suppressing resistance development [].

Q8: Which antibiotic combinations have shown promising results with this compound?

A8: Several studies highlight synergistic combinations:

- This compound-rifampin: This combination exhibited high eradication rates against methicillin-resistant Staphylococcus aureus (MRSA) in foreign-body infection models [].

- This compound-colistin: This combination proved highly effective against extended-spectrum-β-lactamase-producing Escherichia coli in a foreign-body infection model [].

- This compound-beta-lactams: Synergistic or additive effects were frequently observed, suggesting beta-lactams as suitable partners for this compound [].

- This compound-aminoglycosides: This combination, particularly with Tobramycin, showed promising activity against P. aeruginosa in time-kill assays and demonstrated efficacy in preventing the emergence of resistant mutants [].

Q9: What are the primary clinical applications of this compound?

A: Currently, this compound is primarily used to treat uncomplicated urinary tract infections (UTIs) [, , ]. Its broad spectrum, including activity against multidrug-resistant organisms, makes it a valuable option for UTIs caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae []. Research suggests its potential use in treating complicated UTIs, particularly as a step-down therapy following intravenous antibiotics [, ].

Q10: Can this compound be used for infections beyond UTIs?

A: While primarily used for UTIs, research suggests its potential for other infections. Clinical trials have indicated its effectiveness against Campylobacter enteritis []. Preliminary data support its use in soft tissue infections, with studies indicating good tissue penetration and substantial bacterial growth inhibition [].

Q11: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound can be administered intravenously or orally []. It exhibits low oral bioavailability (<50%) []. After administration, it achieves high urinary concentrations and demonstrates good tissue penetration, including the central nervous system (CNS), soft tissues, bone, and lungs []. It is primarily cleared renally [].

Q12: What are the critical PK/PD indices for this compound?

A: Research suggests that the area under the concentration-time curve/MIC (AUC/MIC) and the maximum concentration/MIC (Cmax/MIC) are crucial PK/PD indices for predicting this compound efficacy [].

Q13: What are the future directions for this compound research and development?

A13: Future research should focus on:

- Optimizing dosing regimens: Studies exploring multiple-dose regimens for complicated infections are crucial, considering its low oral bioavailability [].

- Developing novel formulations: Strategies to enhance oral bioavailability and improve its pharmacokinetic profile are needed to expand its clinical utility [].

- Overcoming resistance: Research on inhibitors targeting this compound-modifying enzymes or efflux pumps could help combat emerging resistance [].

- Exploring new clinical applications: Clinical trials are needed to evaluate its efficacy in treating complicated UTIs, soft tissue infections, and other infections caused by multidrug-resistant bacteria [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.